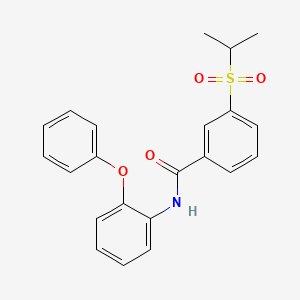![molecular formula C24H23NO4S B6485077 N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 941972-15-2](/img/structure/B6485077.png)
N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide, more commonly known as N-BMPEA, is a synthetic compound that has been used extensively in scientific research. This compound has a wide range of applications in the field of biochemistry, physiology, and pharmacology. It has been used to study the mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
N-BMPEA has been used in a variety of scientific research applications. It has been used in studies of drug metabolism and pharmacokinetics, as well as a tool to study the effects of drugs on the body. It has also been used to study the effects of various compounds on the nervous system, as well as the effects of various drugs on the cardiovascular system. Additionally, it has been used to study the effects of various compounds on the immune system.
作用機序
N-BMPEA has been found to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, such as appetite, mood, and sleep. By activating this receptor, N-BMPEA has been found to produce various effects, such as an increase in energy and alertness, as well as an increase in appetite.
Biochemical and Physiological Effects
N-BMPEA has been found to produce a variety of biochemical and physiological effects. It has been found to increase the release of serotonin, which is a neurotransmitter involved in the regulation of mood and behavior. Additionally, it has been found to increase the release of dopamine, which is a neurotransmitter involved in the regulation of motivation and reward. Furthermore, N-BMPEA has been found to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
実験室実験の利点と制限
N-BMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in experiments. Additionally, it is relatively non-toxic and has a low cost, making it suitable for use in experiments. However, there are some limitations to the use of N-BMPEA in lab experiments. It is not very soluble in water, making it difficult to use in some experiments. Additionally, it can be difficult to control the concentration of N-BMPEA in experiments.
将来の方向性
N-BMPEA has a wide range of potential applications in the field of biochemistry, physiology, and pharmacology. In the future, N-BMPEA may be used to study the effects of various drugs on the nervous system, as well as the effects of various compounds on the immune system. Additionally, it may be used to study the effects of various drugs on the cardiovascular system. Furthermore, it may be used to study the effects of various compounds on the metabolism and pharmacokinetics of drugs. Finally, N-BMPEA may be used to study the effects of various compounds on the regulation of mood and behavior.
合成法
N-BMPEA can be synthesized in a few different ways. One method involves the reaction of benzoyl chloride with 4-methylphenol in the presence of a base, such as sodium hydroxide, to form the desired product. Another method involves the reaction of ethanesulfonyl chloride with 4-methylphenol to form the desired product. Both of these methods are relatively simple and can be used to produce N-BMPEA in a laboratory setting.
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-3-30(28,29)20-12-10-18(11-13-20)16-23(26)25-22-14-9-17(2)15-21(22)24(27)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDXAHNUYWXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(naphthalen-1-yl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B6484997.png)
![4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide](/img/structure/B6485005.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6485031.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485037.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)

